

Technical Guide: Structure-Activity Relationship (SAR) of Benzodioxepin-3-ones

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Compound of Interest

Compound Name: 2H-1,5-Benzodioxepin-3(4H)-one

CAS No.: 27612-17-5

Cat. No.: B8739984

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Executive Summary & Scaffold Overview

The 1,5-benzodioxepin-3-one core is a bicyclic scaffold characterized by a benzene ring fused to a seven-membered dioxepin ring containing a ketone at the C3 position. While historically renowned as the structural basis for Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one)—the archetype of "marine" or "ozonic" fragrance notes—recent medicinal chemistry campaigns have repurposed this lipophilic, rigid core for G-Protein Coupled Receptor (GPCR) modulation, specifically as Muscarinic M3 antagonists.

Core Scaffold Numbering:

- Positions 1, 5: Oxygen atoms (ether linkages).
- Position 3: Carbonyl (Ketone), critical for hydrogen bonding and dipole interactions.
- Position 7: Aromatic substitution site, critical for hydrophobic pocket filling.

Synthesis Protocols

To explore the SAR of this scaffold, researchers must access diverse derivatives. Two primary routes exist: the classical Dieckmann Condensation and the modern Epichlorohydrin Route. The latter is preferred for generating libraries due to milder conditions and higher functional group tolerance.

Protocol A: Epichlorohydrin-Mediated Cyclization (Modern Route)

Objective: Synthesis of 7-substituted-1,5-benzodioxepin-3-ones.

Reagents:

- Substituted Catechol (e.g., 4-methylcatechol)[1][2][3]
- Epichlorohydrin[1][3][4][5][6]
- Sodium Hydroxide (NaOH)
- Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)
- Solvents: Ethanol, Dichloromethane (DCM)

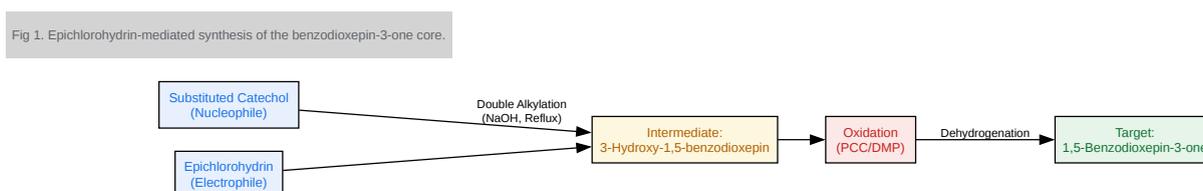
Step-by-Step Methodology:

- Alkylation: Dissolve 4-methylcatechol (1.0 eq) in ethanol. Add NaOH (2.2 eq) and stir at reflux. Dropwise add epichlorohydrin (1.2 eq) over 1 hour.
 - Mechanism:[7] Double nucleophilic attack by the catechol oxygens opens the epoxide and displaces the chloride, forming the 3-hydroxy-1,5-benzodioxepin intermediate.
 - Control: Monitor disappearance of catechol by TLC (Hexane:EtOAc 7:3).
- Isolation of Alcohol: Cool the mixture, filter the salt, and concentrate the filtrate. Dissolve residue in DCM, wash with water/brine, and dry over .
- Oxidation: Dissolve the crude 3-hydroxy intermediate in anhydrous DCM. Add PCC (1.5 eq) at 0°C. Warm to room temperature and stir for 4 hours.
 - Why PCC? The secondary alcohol at C3 must be oxidized to the ketone without over-oxidizing the aromatic ring.

- Purification: Filter through a silica gel pad (Celite) to remove chromium salts. Concentrate and recrystallize from hexane/ether to yield the target benzodioxepin-3-one.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the Epichlorohydrin route, highlighting the critical oxidation step that establishes the pharmacophore.



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Structure-Activity Relationship (SAR)[8]

A. Olfactory SAR (The "Marine" Note)

The benzodioxepin-3-one scaffold is the industry standard for "sea breeze" scents. The biological target is a specific subset of Olfactory Receptors (ORs), which are Class A GPCRs.

Position	Modification	Effect on Activity (Odor)	Mechanistic Insight
C3 (Ketone)	Reduction to Alcohol	Loss of Activity. Shifts to weak fruity/sweet.	The carbonyl geometry and dipole are essential for H-bonding in the receptor cleft.
C3 (Ketone)	Replacement with	Loss of Activity.	Eliminates the polar interaction point entirely.
C7 (Aromatic)	Methyl ()	Optimal. Potent marine/ozone note (Calone 1951).[1]	Fills a small hydrophobic pocket in the OR.
C7 (Aromatic)	Ethyl/Propyl	Retained/Modified. Marine note persists but becomes heavier/swampy.	Hydrophobic pocket has some plasticity but steric bulk eventually reduces fit.
C6 (Aromatic)	Methyl	Weak Activity.	Steric clash prevents correct orientation of the C3 ketone.
Ring Size	7-membered (Dioxepin)	Critical.	6-membered (Dioxane) or 8-membered analogs lack the specific "boat-chair" conformation required.

B. Medicinal Chemistry SAR (M3 Antagonism)

In drug discovery, this scaffold serves as a lipophilic anchor. Derivatives have shown promise as Muscarinic M3 receptor antagonists for treating Overactive Bladder (OAB) and COPD.

- The Pharmacophore Shift: Unlike the fragrance SAR (which requires a small, lipophilic molecule), M3 antagonism requires the addition of a basic nitrogen (protonated at physiological pH) to interact with the conserved Aspartate residue in the M3 receptor orthosteric site.
- Key Modifications:
 - C3-Amino Derivatives: Reductive amination of the C3 ketone to introduce bulky amine groups (e.g., piperidines, pyrrolidines) creates high-affinity antagonists.
 - Selectivity: The rigid benzodioxepin core restricts the conformational freedom of the attached amine, potentially improving selectivity for M3 over M2 (cardiac) receptors compared to flexible linear chains.

Mechanism of Action & Signaling Pathways[9]

Olfactory Transduction (Dual Theory)

The detection of Calone 1951 involves two potential mechanisms:

- Canonical GPCR Signaling: Ligand binding induces a conformational change in the OR, activating
- Vibronic Electron Transfer (ET): Recent theories suggest the receptor detects the vibrational frequency of the C=O bond via electron tunneling. The benzodioxepin-3-one ketone stretch ($\sim 1715\text{ cm}^{-1}$) matches the energy gap required for electron tunneling in the specific "marine" receptor.

Visualization: Signal Transduction Pathway

This diagram maps the canonical pathway activated by this scaffold in olfactory neurons.

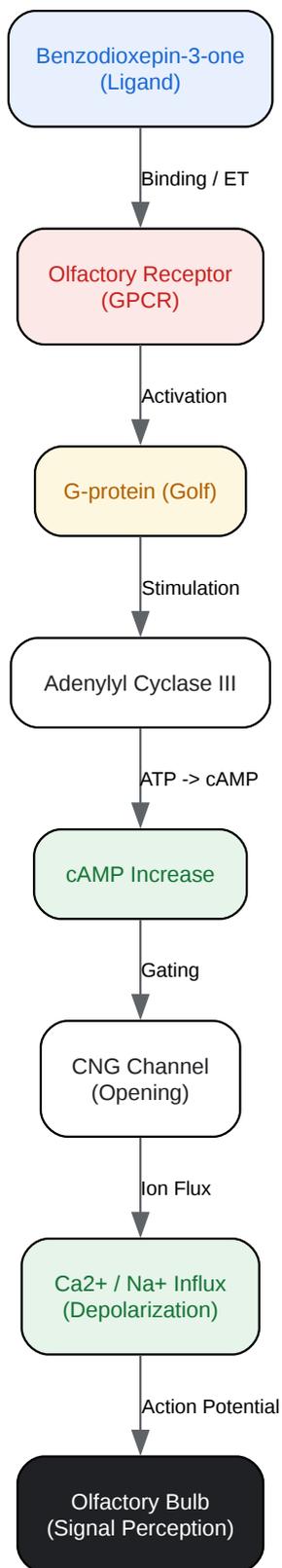


Fig 2. Signal transduction pathway for benzodioxepin-mediated olfactory response.

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